molecular formula C10H5Cl2F3N2O2 B13956302 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one

6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one

Cat. No.: B13956302
M. Wt: 313.06 g/mol
InChI Key: ZYMGQAUXLYNVKM-UHFFFAOYSA-N
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Description

6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of chlorine, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the production output.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.

    Medicine: Research has shown potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dichloro-2-(trifluoromethyl)-3H-quinazolin-4-one: Lacks the methoxy group, which may affect its biological activity.

    8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.

    6,7-dichloro-8-methoxy-3H-quinazolin-4-one: Does not have the trifluoromethyl group, which can influence its chemical properties.

Uniqueness

6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one stands out due to the presence of all three substituents (chlorine, methoxy, and trifluoromethyl groups), which collectively contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H5Cl2F3N2O2

Molecular Weight

313.06 g/mol

IUPAC Name

6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H5Cl2F3N2O2/c1-19-7-5(12)4(11)2-3-6(7)16-9(10(13,14)15)17-8(3)18/h2H,1H3,(H,16,17,18)

InChI Key

ZYMGQAUXLYNVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1Cl)Cl)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

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